molecular formula C8H7ClF2O B14028339 1-(6-Chloro-2,3-difluorophenyl)ethanol

1-(6-Chloro-2,3-difluorophenyl)ethanol

Cat. No.: B14028339
M. Wt: 192.59 g/mol
InChI Key: LORJPOQOOYOBSQ-UHFFFAOYSA-N
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Description

1-(6-Chloro-2,3-difluorophenyl)ethanol is a chemical compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the production of antiplatelet drugs like ticagrelor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2,3-difluorophenyl)ethanol typically involves the reduction of its ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. One common method involves the use of oxazaborolidine as the reducing agent, which is formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by the addition of borane dimethylsulfide . The reaction is carried out in toluene as the solvent, and the process includes several steps of temperature control and post-treatment to achieve high yields and purity.

Industrial Production Methods

In industrial settings, biocatalytic approaches have been developed to enhance the production efficiency and environmental sustainability of this compound. Ketoreductases (KREDs) are employed to catalyze the reduction of the ketone precursor with high stereoselectivity and productivity . This method not only improves the yield but also reduces the environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Reduction: The compound can be synthesized through the reduction of its ketone precursor.

    Oxidation: It can be oxidized back to its ketone form under specific conditions.

    Substitution: The chloro and fluoro groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds.

Scientific Research Applications

1-(6-Chloro-2,3-difluorophenyl)ethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2,3-difluorophenyl)ethanol primarily involves its role as an intermediate in the synthesis of ticagrelor. In this context, the compound undergoes enzymatic reduction to form the chiral alcohol, which is then further processed to produce the active pharmaceutical ingredient . The molecular targets and pathways involved in this process include the interaction with ketoreductases and other enzymes that facilitate the reduction and subsequent reactions.

Comparison with Similar Compounds

1-(6-Chloro-2,3-difluorophenyl)ethanol can be compared with other similar compounds, such as:

    1-(3,4-Difluorophenyl)ethanol: Lacks the chloro group, which affects its reactivity and applications.

    1-(6-Chloro-2-fluorophenyl)ethanol: Has only one fluoro group, leading to different chemical properties and uses.

    1-(6-Chloro-3-fluorophenyl)ethanol:

The uniqueness of this compound lies in its specific combination of chloro and fluoro groups, which confer distinct chemical properties and make it particularly valuable in pharmaceutical synthesis .

Properties

Molecular Formula

C8H7ClF2O

Molecular Weight

192.59 g/mol

IUPAC Name

1-(6-chloro-2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H7ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3

InChI Key

LORJPOQOOYOBSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1F)F)Cl)O

Origin of Product

United States

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